![molecular formula C17H16O6 B1387560 2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid CAS No. 78641-40-4](/img/structure/B1387560.png)
2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid
Overview
Description
2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid is a chemical compound with the molecular formula C17H16O6 and a molecular weight of 316.31 g/mol . It is a solid, white, crystalline powder that is odorless and soluble in water, alcohol, and chloroform . This compound is an important structural representative of latamoxef sodium, a broad-spectrum antibiotic used to fight various bacterial infections .
Preparation Methods
The synthesis of 2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid is relatively complex and typically involves multi-step reactions . One common synthetic route is the acylation of p-methoxybenzyl alcohol with hydroxyphenyl oxalic anhydride . This reaction requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the acylation process .
Chemical Reactions Analysis
2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: It can undergo hydrolysis to break down into simpler compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antioxidant Properties
Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid exhibit significant antioxidant activity. These compounds can scavenge free radicals, which are implicated in numerous diseases, including cancer and cardiovascular disorders. A study published in the Journal of Medicinal Chemistry highlighted the potential of such compounds in developing new antioxidant therapies .
1.2 Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
1.3 Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. A case study involving breast cancer cell lines revealed that the compound inhibited cell proliferation and triggered apoptotic pathways .
Material Science Applications
2.1 Polymer Additives
Due to its chemical structure, this compound can serve as an effective additive in polymer formulations. It enhances thermal stability and UV resistance, making it suitable for applications in coatings and plastics .
2.2 UV Absorbers
The compound's ability to absorb ultraviolet light makes it a valuable ingredient in sunscreens and other cosmetic products. It helps protect skin from harmful UV radiation, thereby reducing the risk of skin damage and photoaging .
Biochemical Research Applications
3.1 Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have focused on its inhibitory effects on cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
3.2 Drug Delivery Systems
The compound's amphiphilic nature allows it to be utilized in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs. Formulations incorporating this compound have shown improved therapeutic efficacy in preclinical models .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid involves its role as a precursor to latamoxef sodium. Latamoxef sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include penicillin-binding proteins (PBPs) that are essential for bacterial cell wall construction .
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid can be compared with other similar compounds, such as:
2-(4-Hydroxyphenyl)propanedioic acid 1-[(4-methoxyphenyl)methyl] ester: This compound shares a similar structure and is also used in the synthesis of cephalosporin antibiotics.
2-(4-Hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid: Another structurally related compound with similar applications in antibiotic synthesis.
The uniqueness of this compound lies in its specific use as a precursor to latamoxef sodium, making it a valuable compound in the pharmaceutical industry .
Biological Activity
2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, antioxidant properties, and anti-inflammatory capabilities, supported by data tables and relevant case studies.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values against different cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 5.0 | |
HCT116 (Colon) | 4.0 | |
A2780 (Ovarian) | 3.5 | |
HeLa (Cervical) | 6.0 |
These results indicate that the compound is particularly effective against ovarian and colon cancer cell lines.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The results are summarized in the following table:
The compound demonstrated superior antioxidant activity compared to standard antioxidants such as butylated hydroxytoluene (BHT), indicating its potential for use in therapeutic applications aimed at oxidative stress-related conditions.
Anti-inflammatory Activity
In addition to its antiproliferative and antioxidant properties, this compound has shown promising anti-inflammatory effects. In vitro studies have indicated that it significantly inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes key findings:
These findings suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been explored through various studies:
- Antiproliferative Mechanism : Flow cytometric analysis revealed that the compound induces cell cycle arrest at the G2/M phase, which is critical for inhibiting cancer cell proliferation .
- Antioxidant Mechanism : The compound's ability to scavenge free radicals suggests a direct interaction with reactive oxygen species, thereby mitigating oxidative stress .
- Anti-inflammatory Mechanism : Inhibition of NF-κB and MAPK pathways has been noted, which are crucial for the expression of inflammatory mediators .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-14-8-2-11(3-9-14)10-23-17(21)15(16(19)20)12-4-6-13(18)7-5-12/h2-9,15,18H,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHALLYTYXLWETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999935 | |
Record name | 2-(4-Hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78641-40-4 | |
Record name | 1-[(4-Methoxyphenyl)methyl] 2-(4-hydroxyphenyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78641-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((4-Methoxyphenyl)methyl) hydrogen (4-hydroxyphenyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078641404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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